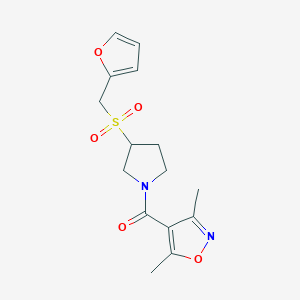

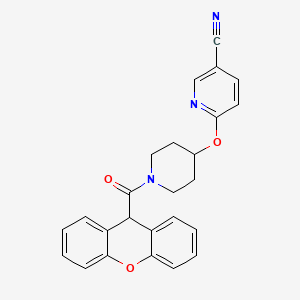

![molecular formula C25H18FN3O4 B2850704 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1206989-37-8](/img/structure/B2850704.png)

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups, including an isoquinoline, an oxadiazole, and a phenyl group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The isoquinoline and oxadiazole rings are aromatic, which may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the isoquinoline, oxadiazole, and phenyl groups. These groups are all aromatic and may undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

Based on the structure, we can predict that the compound is likely to be a solid at room temperature, with a relatively high melting point. It’s likely to be insoluble in water but soluble in organic solvents .Scientific Research Applications

Anticancer Potential

The exploration into novel compounds for anticancer applications is a critical avenue of scientific research. The compound , related to quinoline and oxadiazole derivatives, has shown promise in this field. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized using a one-pot three-component method and demonstrated moderate to high levels of antitumor activities against various cancer cell lines, such as A549, HeLa, MCF-7, and U2OS, with some compounds showing more potent inhibitory activities compared to the control, 5-fluorouracil (5-FU) (Fang et al., 2016). Furthermore, certain 4(3H)-quinazolinone derivatives have been evaluated as anti-inflammatory and analgesic agents, highlighting the compound's versatile potential in medical applications (Farag et al., 2012).

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of derivatives related to the compound of interest have been explored, indicating its potential as a foundation for developing new antimicrobial agents. For example, a synthesized compound demonstrated remarkable anti-TB activity and superior anti-microbial activity, showcasing its potential against bacterial and fungal pathogens (S.V. et al., 2019).

Molecular Structure and Biological Activity

The structure and biological activity of similar compounds, such as P-glycoprotein inhibitors, have been extensively studied, providing insights into their metabolic pathways in vivo and in vitro. These studies are crucial for understanding the pharmacological potential and optimizing the therapeutic efficacy of such compounds (Paek et al., 2006).

Electrochemical Oxidation and Synthesis

The electrochemical oxidation processes related to the compound and its derivatives offer a glimpse into the synthetic pathways that can be utilized for creating novel therapeutic agents. This includes the exploration of different synthetic routes and the potential for creating biphenyl derivatives, which could have various pharmaceutical applications (Carmody et al., 1980).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O4/c1-31-21-12-7-15(13-22(21)32-2)23-27-24(33-28-23)20-14-29(17-10-8-16(26)9-11-17)25(30)19-6-4-3-5-18(19)20/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFQXPYTHXLAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-6-(hydroxymethyl)-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyran-4-one](/img/structure/B2850625.png)

![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2850627.png)

![N-(4-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850636.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2850640.png)

![2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2850644.png)